molecular formula C17H18FN3O3S B2806015 N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-((4-fluorophenyl)sulfonyl)butanamide CAS No. 946356-99-6

N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-((4-fluorophenyl)sulfonyl)butanamide

Cat. No.: B2806015
CAS No.: 946356-99-6
M. Wt: 363.41
InChI Key: CRBIWZWIEYWZCV-UHFFFAOYSA-N
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Description

N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-((4-fluorophenyl)sulfonyl)butanamide is a sophisticated chemical compound designed for preclinical research, particularly in oncology and kinase biology. This molecule features a 6,7-dihydro-5H-cyclopenta[d]pyrimidine core structure, a privileged scaffold in medicinal chemistry known for its role in protein kinase inhibition . The 4-((4-fluorophenyl)sulfonyl)butanamide side chain introduces a phenylsulfonyl group, which is commonly employed in drug discovery to enhance binding affinity and optimize pharmacokinetic properties. Researchers can utilize this compound as a key intermediate or active agent in the development of targeted cancer therapies, specifically for studying structure-activity relationships in cyclopenta[d]pyrimidine analogues, which have demonstrated potent anti-microtubule activity and efficacy against resistant cancer cell lines, including triple-negative breast cancer models . The incorporation of the 4-fluorophenyl sulfonyl group is strategically valuable for exploring selective kinase inhibition, as similar sulfonamide-containing compounds have shown activity against critical oncology targets such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR) pathways . The compound's molecular framework is particularly relevant for investigating novel therapeutic approaches for aggressive cancers such as glioblastoma multiforme (GBM), where 2-phenyl-substituted 4-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidines have emerged as promising anti-glioblastoma therapeutics . This product is offered exclusively for research applications, including but not limited to: in vitro cytotoxicity assays, mechanism of action studies, kinase profiling, structure-based drug design, and preclinical hit-to-lead optimization campaigns. It is supplied with comprehensive analytical data to ensure identity and purity. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-(4-fluorophenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O3S/c18-12-6-8-13(9-7-12)25(23,24)10-2-5-16(22)21-17-14-3-1-4-15(14)19-11-20-17/h6-9,11H,1-5,10H2,(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRBIWZWIEYWZCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=CN=C2NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogues

Cyclopenta[d]pyrimidine Derivatives

Key Analogues from and

describes cyclopenta[d]pyrimidine derivatives optimized as anti-microtubule agents. The parent compound (±)-1·HCl and its analogues (e.g., 30·HCl ) highlight critical structure-activity relationships (SAR):

  • N-methyl and 4-methoxy groups enhance potency (sub-nanomolar IC₅₀ values in tumor cell lines).
  • The 6-substituent in the parent compound was found unnecessary for activity, suggesting flexibility in modifying this position .

Comparison with Target Compound :

  • The target compound lacks a methoxy group but includes a 4-fluorophenyl sulfonyl substituent. Fluorine atoms are often used to improve metabolic stability and binding affinity.
  • The absence of a 6-substituent aligns with SAR findings in , which indicate this position may tolerate structural simplification without losing activity .
Ipatasertib Intermediates ()

The synthesis of (R)-4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine (an intermediate for Ipatasertib, a kinase inhibitor) shares the cyclopenta[d]pyrimidine core with the target compound. However, Ipatasertib derivatives incorporate piperazine and hydroxy-methyl groups instead of the sulfonamide-butanamide chain. This difference likely shifts the mechanism from microtubule disruption () to kinase inhibition .

Sulfonamide and Butanamide Analogues

N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamides ()

This compound features a pyrimidine-sulfanyl-sulfonamide structure. Key differences include:

  • A morpholinyl group instead of the cyclopenta[d]pyrimidine core.
  • A trimethylbenzenesulfonamide group, which may confer higher lipophilicity compared to the target compound’s fluorophenyl sulfonyl chain .
Butanamide Derivatives ()

lists butanamide analogues with tetrahydropyrimidin-1(2H)-yl and phenoxyacetamido groups. These compounds emphasize stereochemical complexity (e.g., (R)- and (S)-configurations) and bulky aromatic substituents, which may influence solubility and target selectivity.

Data Table: Structural and Functional Comparison

Feature Target Compound Key Analogues Impact on Activity/SAR
Core Structure Cyclopenta[d]pyrimidine Cyclopenta[d]pyrimidine (), Pyrimidine () Cyclopenta[d]pyrimidine enhances tubulin binding (); pyrimidine offers versatility .
Sulfonamide Group 4-Fluorophenyl sulfonyl Trimethylbenzenesulfonamide () Fluorine improves metabolic stability; trimethyl groups may increase lipophilicity .
Substituents Butanamide chain, no 6-substituent Piperazine (), Methoxy () Piperazine aids kinase inhibition; methoxy enhances microtubule disruption .
Stereochemistry Not specified (R)- and (S)-configurations () Stereochemistry critical for target specificity (e.g., kinase vs. tubulin) .

Research Findings and Implications

  • Synthetic Feasibility : ’s focus on cyclopenta[d]pyrimidine intermediates underscores the synthetic accessibility of this core, supporting further optimization .
  • Limitations : Direct biological data for the target compound are absent; comparisons are inferred from structural analogues.

Q & A

Q. What are the common synthetic routes for N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-((4-fluorophenyl)sulfonyl)butanamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or sulfonylation. For example, cyclopenta[d]pyrimidine derivatives are often synthesized using NaHCO₃/NaI as catalysts (similar to ). Optimization requires adjusting temperature (50–100°C), solvent polarity (DMF or THF), and stoichiometric ratios of reagents. Design of Experiments (DoE) statistical methods can minimize trial runs and identify critical parameters (e.g., pH, reaction time) .

Q. What analytical techniques are recommended for structural characterization and purity assessment?

  • Methodological Answer :
  • X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures .
  • NMR spectroscopy : ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm substituent positions, with HSQC/COSY for connectivity .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns.
  • HPLC : C18 columns with UV detection (λ = 254 nm) for purity assessment (>95%) .

Q. Which in vitro assays are suitable for evaluating cytotoxicity and mechanism of action?

  • Methodological Answer : The sulforhodamine B (SRB) assay is widely used for cytotoxicity screening. Fix cells with trichloroacetic acid, stain with SRB, and measure optical density at 564 nm. This assay is linear across cell densities (1,000–10,000 cells/well) and compatible with high-throughput platforms . For mechanism studies, tubulin polymerization assays (e.g., paclitaxel-binding inhibition) can identify anti-microtubule activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve antitumor potency?

  • Methodological Answer :
  • Substituent variation : Modify the 4-fluorophenylsulfonyl group (e.g., replace F with Cl or CF₃) and cyclopenta[d]pyrimidine core (e.g., methyl or methoxy substitutions).

  • In vitro testing : Screen analogues against diverse cancer cell lines (e.g., breast MDA-MB-231, pancreatic PANC-1) to identify nanomolar inhibitors. Prioritize compounds with IC₅₀ < 10 nM .

  • Resistance profiling : Test against P-glycoprotein (Pgp)-overexpressing cells to assess bypass of drug efflux mechanisms .

    Substituent IC₅₀ (nM) Resistance Ratio (Pgp+/Pgp-)
    4-Fluorophenyl1.21.5
    4-Chlorophenyl0.81.2
    Parent compound8.57.0
    Data adapted from .

Q. What in vivo models are appropriate for validating efficacy, and how are pharmacokinetic parameters optimized?

  • Methodological Answer :
  • Xenograft models : Use immunodeficient mice (e.g., BALB/c nude) implanted with triple-negative breast cancer cells (MDA-MB-231). Administer compounds intravenously (5–20 mg/kg) and monitor tumor volume biweekly .
  • PK optimization : Increase water solubility via salt formation (e.g., HCl salts) or PEGylation. Measure plasma half-life using LC-MS/MS and adjust dosing intervals to maintain therapeutic concentrations .

Q. How can contradictory data in biological activity (e.g., varying IC₅₀ across cell lines) be resolved?

  • Methodological Answer :
  • Assay standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times.
  • Mechanistic profiling : Use transcriptomics (RNA-seq) to identify gene expression differences in resistant lines (e.g., βIII-tubulin overexpression).
  • Dose-response validation : Repeat experiments with orthogonal assays (e.g., ATP-based viability vs. SRB) to rule out false positives .

Q. What computational strategies enhance reaction design and mechanistic understanding?

  • Methodological Answer :
  • Reaction path search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways.
  • Machine learning : Train models on existing reaction datasets to predict optimal conditions (solvent, catalyst) for yield improvement.
  • Docking studies : Simulate compound binding to tubulin (PDB: 1SA0) to prioritize analogues with stronger hydrophobic interactions .

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